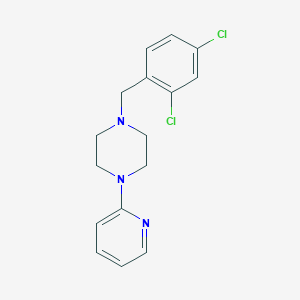

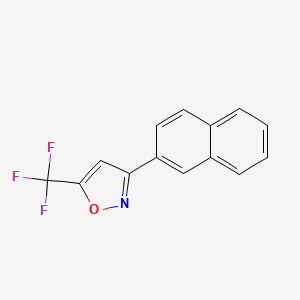

![molecular formula C23H30N2O6 B5523580 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The investigation and synthesis of heterocyclic compounds, including those with a piperazine backbone, have been a focus of medicinal chemistry due to their versatile biological activities. Compounds like "1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate" represent a class of chemicals with potential for various biological applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step procedures starting from basic structural units like piperazine. For instance, the synthesis of a closely related compound involved a multistep process starting from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and (S)-N′-(2-(benzyloxy)propylidene)formohydrazide, finally characterized by IR, 1H NMR, and single crystal X-ray diffraction (Lv et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the arrangement of atoms within a compound. For related compounds, structural refinement at different temperatures can reveal details about molecular conformations and the impact of structural modifications on biological activity (Perrakis et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of compounds with significant pharmacological properties. The reactivity of these compounds can be influenced by substituents on the piperazine ring or the bicyclic structure, affecting their biological activity profile. For example, modifications on the piperazine moiety and the introduction of specific functional groups can result in compounds with varied receptor binding affinities and pharmacological activities (Abate et al., 2011).

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Systems Antagonism

Research has shown that derivatives similar to the compound exhibit significant antagonist activity in neurotransmitter systems, such as the serotonin (5-HT) and dopamine receptors. For instance, studies have synthesized and evaluated compounds for their binding affinity to dopamine D(2) receptors and serotonin reuptake sites, showing potent in vitro and in vivo activities, suggesting potential antipsychotic applications [(Smid et al., 2005)]. Another study on analogues of σ receptor ligand demonstrated potential therapeutic and/or diagnostic applications in oncology, indicating the compound's relevance in cancer research (Abate et al., 2011).

Antidepressant and Anticancer Applications

Further, certain studies have focused on the compound's antidepressant-like effects in rodent behavioural assays, highlighting its utility in addressing depression through neurotransmitter modulation (Pandey et al., 2010). Additionally, its structure has been explored for anti-bone cancer activities and molecular docking investigations, underscoring its potential in cancer therapeutics (Lv et al., 2019).

Role in Antibacterial Agents

The compound's structural motifs have also been identified in the development of novel oxazolidinone antibacterial agents, showcasing its importance in combating microbial resistance and offering new avenues for antibiotic therapy (Zurenko et al., 1996).

Contribution to Molecular Design

Research into the compound's structure has facilitated the design of novel diamino derivatives of triazolo[1,5-a][1,3,5]triazine as potent adenosine A2a receptor antagonists, suggesting its application in the development of treatments for neurological disorders such as Parkinson's disease (Vu et al., 2004).

Eigenschaften

IUPAC Name |

1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.C2H2O4/c1-16-2-6-20(7-3-16)25-15-21(24)23-10-8-22(9-11-23)14-19-13-17-4-5-18(19)12-17;3-1(4)2(5)6/h2-7,17-19H,8-15H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSKARHBPLACFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)